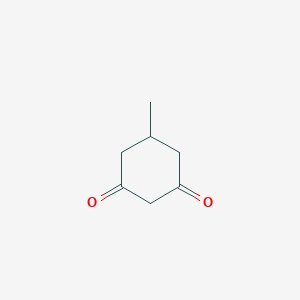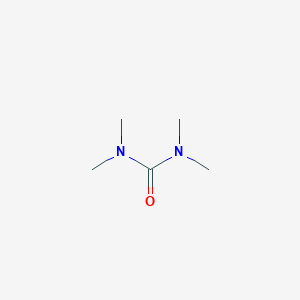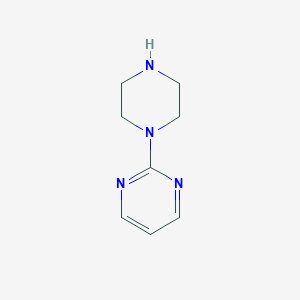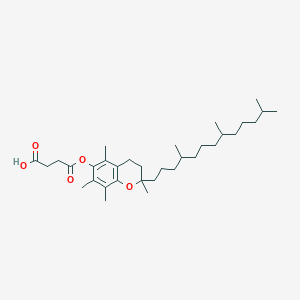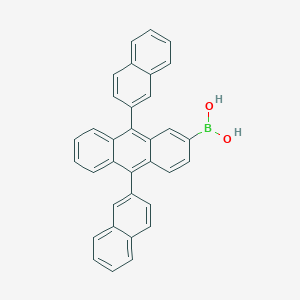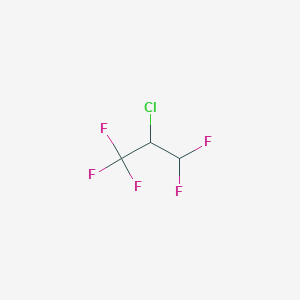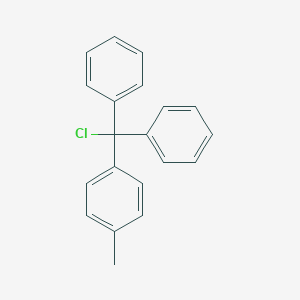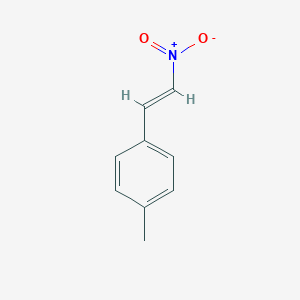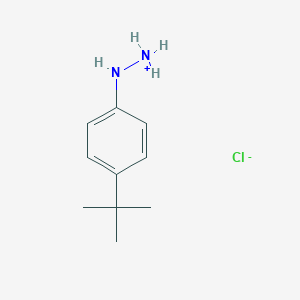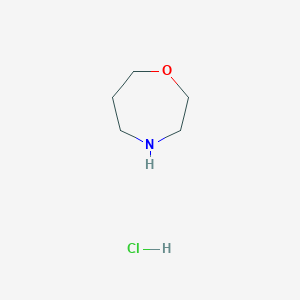
1,4-Oxazepane hydrochloride
Übersicht
Beschreibung
1,4-Oxazepane hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It has an average mass of 137.608 Da and a monoisotopic mass of 137.060745 Da .
Synthesis Analysis
The synthesis of 1,4-oxazepane and its derivatives has seen significant advancements in recent years. One of the most common starting materials for the preparation of these compounds is N-propargylamines . The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has undergone explosive growth due to high atom economy and shorter synthetic routes .
Wissenschaftliche Forschungsanwendungen
Life Science: Drug Development
Summary of Application
1,4-Oxazepane hydrochloride is utilized in the development of new pharmaceutical compounds due to its structural significance in medicinal chemistry .
Methods of Application
The compound is often incorporated into larger molecular structures to explore its effects on biological activity. Techniques like NMR, HPLC, LC-MS, and UPLC are used to analyze the compound’s properties .
Results and Outcomes
The use of 1,4-Oxazepane hydrochloride has led to the discovery of molecules with potential therapeutic effects. However, specific quantitative data or statistical analyses are proprietary to pharmaceutical research and development.
Material Science: Polymer Research
Summary of Application
In material science, 1,4-Oxazepane hydrochloride is investigated for its potential to modify polymers, enhancing their properties for various applications .
Methods of Application
The compound is used to synthesize novel polymers with desired characteristics. Researchers employ polymerization techniques and subsequent material testing to evaluate the modifications.
Results and Outcomes
The incorporation of 1,4-Oxazepane hydrochloride into polymers has shown promise in altering physical properties such as flexibility and durability, although specific outcomes are subject to ongoing research.
Chemical Synthesis: Chiral Compound Production
Summary of Application
1,4-Oxazepane hydrochloride plays a role in synthesizing chiral compounds, which are crucial in producing enantiomerically pure pharmaceuticals .
Methods of Application
Chemists use 1,4-Oxazepane hydrochloride to create chiral centers in complex molecules. Techniques like asymmetric synthesis and chiral chromatography are employed.
Results and Outcomes
The synthesis processes have yielded chiral 1,4-oxazepane-5-carboxylic acids with two stereocenters, contributing to the field of stereochemistry .
Chromatography: Analytical Standard
Summary of Application
1,4-Oxazepane hydrochloride serves as an analytical standard in chromatographic methods to calibrate equipment and validate analytical procedures .
Methods of Application
It is used in sample preparation and as a reference compound in chromatographic separations, ensuring accuracy and reproducibility in analytical results.
Results and Outcomes
The use of 1,4-Oxazepane hydrochloride has improved the precision of chromatographic analyses, although specific performance metrics are typically internal to laboratories.
Analytical Science: Solubility Studies
Summary of Application
The compound is studied for its solubility properties, which are essential for understanding its behavior in various solvents and potential applications .
Methods of Application
Solubility tests are conducted using different solvents, and the results are analyzed to determine the compound’s applications in formulation science.
Results and Outcomes
1,4-Oxazepane hydrochloride has shown varying degrees of solubility, influencing its use in pharmaceutical formulations and other chemical processes.
Unique Synthesis Pathways: N-Propargylamine Conversion
Summary of Application
A novel application of 1,4-Oxazepane hydrochloride is its use in the synthesis of derivatives from N-propargylamines, showcasing its versatility in organic synthesis .
Methods of Application
Researchers have developed new synthetic routes to transform N-propargylamines into 1,4-oxazepane derivatives, utilizing atom economy and shorter synthetic pathways.
Results and Outcomes
This approach has led to the efficient production of 1,4-oxazepane and 1,4-diazepane cores, expanding the toolbox of synthetic chemists .
Neuroscience: Neurotransmitter Analogue Research
Summary of Application
1,4-Oxazepane hydrochloride is studied as a potential analogue for neurotransmitters, which could help in understanding neural pathways and treating neurological disorders .
Methods of Application
The compound is used in in vitro and in vivo studies to mimic the action of natural neurotransmitters. Electrophysiology and imaging techniques are employed to observe its effects on neural activity.
Results and Outcomes
Preliminary results suggest that 1,4-Oxazepane hydrochloride can bind to certain neurotransmitter receptors, affecting synaptic transmission. Detailed data is subject to further research and peer review.
Environmental Science: Pollutant Degradation
Summary of Application
Researchers are exploring the use of 1,4-Oxazepane hydrochloride in the degradation of environmental pollutants, aiming to develop more efficient cleanup methods .
Methods of Application
The compound is tested for its reactivity with various pollutants in controlled laboratory settings, using analytical techniques like GC-MS to monitor the degradation process.
Results and Outcomes
Studies have shown that 1,4-Oxazepane hydrochloride can facilitate the breakdown of certain organic pollutants, although the extent and efficiency vary with different compounds.
Pharmacology: Metabolite Simulation
Summary of Application
In pharmacology, 1,4-Oxazepane hydrochloride is used to simulate the behavior of drug metabolites in the human body .
Methods of Application
The compound is introduced into metabolic pathways using cell cultures or animal models to study its pharmacokinetics and pharmacodynamics.
Results and Outcomes
The simulation has provided insights into the metabolism of related drugs, helping to predict their efficacy and safety profiles.
Agriculture: Pesticide Formulation
Summary of Application
1,4-Oxazepane hydrochloride is being investigated for its potential use in pesticide formulations to improve their stability and effectiveness .
Methods of Application
The compound is incorporated into pesticide mixtures, and field trials are conducted to assess its impact on pest control and crop yield.
Results and Outcomes
Early trials indicate that pesticides containing 1,4-Oxazepane hydrochloride may be more effective against certain pests, with ongoing studies to confirm these findings.
Food Science: Flavor Enhancer Development
Summary of Application
The food industry is interested in 1,4-Oxazepane hydrochloride as a building block for developing new flavor enhancers .
Methods of Application
Synthetic pathways are designed to create flavor compounds from 1,4-Oxazepane hydrochloride, which are then tested for their sensory impact.
Results and Outcomes
Some derivatives have shown promise in enhancing flavors, particularly in savory products, though taste tests and regulatory approvals are pending.
Cosmetics: Active Ingredient Synthesis
Summary of Application
1,4-Oxazepane hydrochloride is utilized in the synthesis of active ingredients for cosmetic products, aiming to improve skin absorption and efficacy .
Methods of Application
Chemical synthesis is used to create cosmetic compounds, followed by in vitro and in vivo testing to evaluate skin compatibility and performance.
Results and Outcomes
Initial tests have demonstrated improved skin penetration and hydration effects, with further studies required to fully understand the benefits.
These additional applications highlight the versatility of 1,4-Oxazepane hydrochloride in various scientific and industrial fields. The compound’s potential is being tapped into for innovative solutions across a wide spectrum of research areas.
Catalysis: Organic Synthesis Accelerator
Summary of Application
1,4-Oxazepane hydrochloride is being researched as a catalyst in organic synthesis processes to accelerate chemical reactions and increase yield .
Methods of Application
The compound is used in catalytic amounts in various organic reactions. Its efficacy is measured by the reaction rate and product yield, using techniques like gas chromatography and mass spectrometry for analysis.
Results and Outcomes
Initial studies indicate that 1,4-Oxazepane hydrochloride can effectively catalyze certain reactions, leading to faster completion and higher purity of the desired products.
Biochemistry: Enzyme Mimicry
Summary of Application
Researchers are investigating the potential of 1,4-Oxazepane hydrochloride to mimic enzyme activity, which could have implications in drug design and metabolic studies .
Methods of Application
The compound is introduced into biochemical assays to test its ability to catalyze reactions similar to natural enzymes. Spectrophotometry is often used to monitor these reactions.
Nanotechnology: Nanoparticle Stabilization
Summary of Application
In the field of nanotechnology, 1,4-Oxazepane hydrochloride is explored for its role in stabilizing nanoparticles, which is crucial for their application in medical imaging and drug delivery .
Methods of Application
The compound is used to coat nanoparticles, preventing aggregation. Electron microscopy and dynamic light scattering are used to assess the stability of the nanoparticles.
Results and Outcomes
Studies have shown that nanoparticles coated with 1,4-Oxazepane hydrochloride exhibit improved stability and dispersion, which is beneficial for their practical use.
Pharmacokinetics: Drug Absorption Enhancement
Summary of Application
1,4-Oxazepane hydrochloride is studied for its ability to enhance the absorption of drugs in the gastrointestinal tract, potentially improving their bioavailability .
Methods of Application
The compound is incorporated into drug formulations, and in vivo studies are conducted to measure its impact on drug absorption using pharmacokinetic profiling.
Results and Outcomes
Preliminary results suggest that formulations containing 1,4-Oxazepane hydrochloride may have improved absorption rates, though further studies are needed to confirm these findings.
Chemical Engineering: Process Optimization
Summary of Application
1,4-Oxazepane hydrochloride is utilized in chemical engineering to optimize industrial processes, such as increasing the efficiency of chemical separations .
Methods of Application
The compound is added to process streams, and its impact on process efficiency is evaluated using flow chemistry techniques and process analytical technology.
Results and Outcomes
The addition of 1,4-Oxazepane hydrochloride has been shown to enhance the separation processes, leading to reduced energy consumption and increased throughput.
Medicinal Chemistry: Lead Compound Identification
Summary of Application
1,4-Oxazepane hydrochloride is used in medicinal chemistry for the identification of lead compounds that could be developed into new medications .
Eigenschaften
IUPAC Name |
1,4-oxazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRCWNIWOVZLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630494 | |
| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Oxazepane hydrochloride | |
CAS RN |
178312-62-4 | |
| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




